4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (CAS 139756-02-8) is a highly functionalized pyrazole building block that serves as the definitive precursor for the industrial synthesis of sildenafil and related pyrazolo[4,3-d]pyrimidin-7-one phosphodiesterase type 5 (PDE5) inhibitors [1]. From a procurement perspective, its value lies in its precise substitution pattern—specifically the adjacent primary amine and primary carboxamide groups—which are strictly required for the sequential acylation and dehydrative cyclization steps that form the bicyclic API core . By sourcing this pre-reduced, free-base intermediate, pharmaceutical manufacturers establish a streamlined, high-yield synthetic route that avoids upstream hazardous hydrogenation steps and minimizes downstream purification bottlenecks.
Generic substitution of this specific pyrazole intermediate is practically impossible in commercial PDE5 inhibitor synthesis due to the rigid mechanistic requirements of the pyrimidinone ring closure [1]. Attempting to use the upstream 4-nitro derivative (CAS 139756-01-7) completely halts the synthesis, as the nitro group cannot undergo the required nucleophilic acylation with an aroyl chloride[1]. Similarly, substituting the 5-carboxamide for a 5-carboxylic acid analog eliminates the nitrogen atom necessary for the final intramolecular cyclization, forcing the addition of an inefficient amidation step [2]. Even utilizing the hydrochloride salt (CAS 247584-10-7) instead of the free base introduces significant process inefficiencies, as it requires stoichiometric amounts of auxiliary base to liberate the amine, generating excess salt waste that complicates the isolation of the highly insoluble coupled intermediate [1].
In the commercial synthesis of sildenafil, the primary amine is essential for coupling with 2-ethoxybenzoyl chloride derivatives. Procuring the pre-reduced 4-amino free base (CAS 139756-02-8) allows for direct acylation with yields typically exceeding 85% [1]. Attempting to substitute this with the upstream 4-nitro precursor (CAS 139756-01-7) results in 0% coupling yield, as it lacks the necessary nucleophilic nitrogen [1]. By sourcing the 4-amino compound, manufacturers bypass the need for on-site high-pressure catalytic hydrogenation (Pd/C, 50 psi), significantly reducing process hazards and capital equipment requirements [1].
| Evidence Dimension | Direct acylation capability and hydrogenation requirement |
| Target Compound Data | Directly undergoes acylation (>85% yield); 0 psi H2 required |
| Comparator Or Baseline | 4-nitro precursor (CAS 139756-01-7): 0% acylation yield; requires 50 psi H2 and Pd/C for reduction |
| Quantified Difference | Eliminates 1 high-pressure reduction step and enables immediate coupling |
| Conditions | Standard industrial amidation conditions (e.g., with 2-ethoxybenzoyl chloride or sulfonyl derivatives) |
Procuring the pre-reduced amine eliminates the need for hazardous, high-pressure hydrogenation steps at the manufacturing facility.
When performing the critical amidation step, the form of the pyrazole amine significantly impacts process efficiency. The free base form of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide requires no additional base to liberate the nucleophile [1]. In contrast, utilizing the hydrochloride salt (CAS 247584-10-7) necessitates the addition of at least one stoichiometric equivalent of an auxiliary base (such as triethylamine) to neutralize the HCl, generating approximately 137 grams of triethylamine hydrochloride waste per mole of product [1]. This added salt burden can complicate downstream precipitation and purification of the highly insoluble intermediate [1].
| Evidence Dimension | Stoichiometric auxiliary base requirement for amine liberation |
| Target Compound Data | 0 equivalents (Free base is directly nucleophilic) |
| Comparator Or Baseline | Hydrochloride salt (CAS 247584-10-7): 1.0+ equivalents required |
| Quantified Difference | 100% reduction in neutralization-derived salt waste (~137 g/mol Et3N·HCl avoided) |
| Conditions | Base-mediated acylation in organic solvents (e.g., ethyl acetate or dichloromethane) |
Using the free base directly improves atom economy and prevents salt-induced complications during the crystallization of the coupled intermediate.
The construction of the pyrazolo[4,3-d]pyrimidin-7-one core relies on the base-mediated intramolecular cyclization of the coupled intermediate. The 5-carboxamide group in CAS 139756-02-8 provides the exact primary amide nitrogen required to close the pyrimidinone ring in a single step [1]. If a buyer were to substitute this with the 5-carboxylic acid analog, the direct cyclization would fail completely, requiring an additional, low-yielding amidation step to install the nitrogen atom before ring closure can occur [1].
| Evidence Dimension | Capability for direct pyrimidinone ring closure |
| Target Compound Data | 1-step base-mediated cyclization (amide nitrogen incorporated into ring) |
| Comparator Or Baseline | 5-carboxylic acid analog: 0% direct cyclization (requires prior amidation) |
| Quantified Difference | Saves 1 discrete synthetic transformation and associated yield losses |
| Conditions | Standard base-catalyzed dehydrative cyclization (e.g., KOtBu or NaOH/H2O2) |
The pre-installed carboxamide group is a strict structural prerequisite for forming the target bicyclic API scaffold without adding synthetic steps.
Modern sustainable API synthesis is shifting toward visible-light-mediated processes. 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been quantitatively proven as a highly competent substrate for the photocatalytic aerobic oxidative synthesis of sildenafil and related pyrazolo[4,3-d]pyrimidin-7(6H)-ones. Using the photocatalyst 4CzIPN under an oxygen atmosphere, this free base couples directly with aldehydes to form the bicyclic core in excellent yields without toxic oxidants or transition metals [1]. Traditional thermal multi-step cyclizations require harsh basic conditions and highly reactive acid chlorides, making this compound an ideal precursor for green-chemistry upgrades[1].
| Evidence Dimension | Reagent requirement for bicyclic core formation |
| Target Compound Data | Visible light, O2, and 4CzIPN catalyst (One-pot with aldehyde) |
| Comparator Or Baseline | Traditional route: Acid chlorides, stoichiometric coupling reagents (CDI), and strong bases |
| Quantified Difference | Eliminates transition metals and toxic oxidants from the cyclization sequence |
| Conditions | Visible-light-mediated oxidative cyclization under O2 atmosphere |
This compound is fully compatible with emerging green-chemistry protocols, allowing manufacturers to modernize their synthetic routes.
This compound is the exact, non-negotiable precursor required for the commercial-scale synthesis of sildenafil citrate. Its pre-reduced free base form allows for immediate, high-yield acylation and subsequent cyclization, forming the pyrazolo[4,3-d]pyrimidin-7-one core while avoiding the hazards of on-site high-pressure catalytic hydrogenation [1].
For process chemistry groups modernizing API manufacturing, this intermediate is a proven substrate for visible-light-mediated aerobic oxidative cyclization. It successfully couples with aldehydes under an oxygen atmosphere using a 4CzIPN catalyst, enabling a greener, transition-metal-free route to bicyclic therapeutic scaffolds [2].
Beyond generic sildenafil production, research teams targeting novel PDE1 or PDE5 inhibitors utilize this compound as a foundational scaffold. The adjacent amine and carboxamide functionalities provide a reliable, base-efficient handle for combinatorial acylation and cyclization, streamlining the generation of diverse hypolipidemic or cardiovascular drug candidates [1].
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